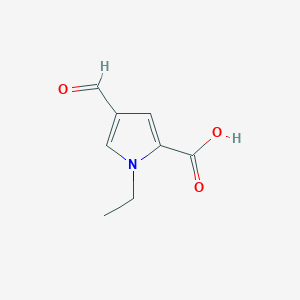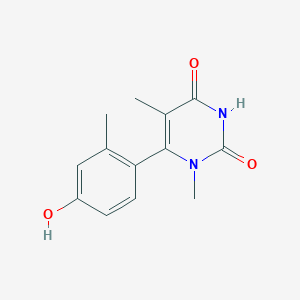
(S)-4-(Azetidin-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(Azetidin-2-yl)pyridine is a chiral compound that features a pyridine ring substituted with an azetidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Azetidin-2-yl)pyridine typically involves the lithiation-borylation of N-Boc azetidine, followed by reaction with organolithium reagents. This process allows for the formation of homologated boronic esters, which can be further oxidized, homologated, arylated, and deprotected to yield a range of α-substituted azetidines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(Azetidin-2-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium reagents, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include homologated boronic esters, N-oxides, and various hydrogenated derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(S)-4-(Azetidin-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-4-(Azetidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The azetidine moiety can interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may have diverse biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Azetidin-2-yl)pyridine
- 2-(Azetidin-2-yl)pyridine
- 3-(2-Azetidinylmethoxy)pyridine
Uniqueness
(S)-4-(Azetidin-2-yl)pyridine is unique due to its specific stereochemistry and the position of the azetidine ring on the pyridine moiety. This unique structure imparts distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C8H10N2 |
|---|---|
Poids moléculaire |
134.18 g/mol |
Nom IUPAC |
4-[(2S)-azetidin-2-yl]pyridine |
InChI |
InChI=1S/C8H10N2/c1-4-9-5-2-7(1)8-3-6-10-8/h1-2,4-5,8,10H,3,6H2/t8-/m0/s1 |
Clé InChI |
MYKGXNSJXYUWST-QMMMGPOBSA-N |
SMILES isomérique |
C1CN[C@@H]1C2=CC=NC=C2 |
SMILES canonique |
C1CNC1C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-cyanoethyl acetate](/img/structure/B12948271.png)
![8-chloro-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12948273.png)

![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide 4-methylbenzenesulfonate](/img/structure/B12948285.png)



